Uplarafenib -

Uplarafenib

Catalog Number: EVT-8703243
CAS Number:
Molecular Formula: C22H21F3N4O4S
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uplarafenib is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in oncology. It is classified as a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the BRAF protein. This pathway is crucial for cell signaling and growth, and its dysregulation is commonly associated with various cancers, including melanoma.

Source

Uplarafenib was developed by the pharmaceutical company Blueprint Medicines Corporation. The compound has been investigated in clinical trials for its efficacy in treating patients with specific genetic mutations in tumors, particularly those with BRAF V600E mutations.

Classification

Uplarafenib falls under the category of targeted cancer therapies. It specifically targets the BRAF protein, which plays a significant role in the MAPK signaling pathway. By inhibiting this pathway, Uplarafenib aims to disrupt the proliferation of cancer cells that rely on this signaling for growth and survival.

Synthesis Analysis

Methods

The synthesis of Uplarafenib involves several chemical reactions that are designed to create a complex organic molecule with high specificity for its target. The synthetic route typically includes:

  1. Formation of Key Intermediates: The synthesis begins with simpler organic compounds that undergo various reactions such as alkylation and cyclization to form key intermediates.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving palladium-catalyzed cross-coupling techniques to form the core structure of Uplarafenib.
  3. Final Modifications: The final steps involve functional group modifications to enhance potency and selectivity towards the BRAF protein.

Technical details regarding specific reagents, conditions (such as temperature and pressure), and yields are crucial for replicating the synthesis but are generally proprietary information held by the developing company.

Molecular Structure Analysis

Structure

Uplarafenib's molecular structure is characterized by a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms. Its chemical formula can be represented as C₁₈H₁₈F₃N₃O₂S. The compound features multiple functional groups that contribute to its binding affinity for the BRAF protein.

Data

  • Molecular Weight: Approximately 397.4 g/mol
  • Chemical Structure: The compound contains a central aromatic system linked to various substituents that are essential for its biological activity.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Uplarafenib can be categorized into several types:

  1. Nucleophilic Substitution Reactions: These reactions are critical for introducing various functional groups into the molecular structure.
  2. Cyclization Reactions: Cyclization helps in forming rings within the molecular framework, which is vital for maintaining structural integrity and biological activity.
  3. Oxidation-Reduction Reactions: These reactions may be employed to modify oxidation states of certain functional groups to enhance solubility or reactivity.

Technical details about reaction conditions such as solvents used, catalysts, and reaction times are essential for optimizing yields and purity.

Mechanism of Action

Process

Uplarafenib exerts its therapeutic effects through selective inhibition of mutated BRAF proteins in cancer cells. The mechanism involves:

  1. Binding Affinity: Uplarafenib binds specifically to the ATP-binding site of mutant BRAF proteins.
  2. Inhibition of Signal Transduction: By occupying this site, Uplarafenib prevents phosphorylation events necessary for downstream MAPK signaling.
  3. Induction of Apoptosis: The disruption of these signals leads to reduced cell proliferation and can induce apoptosis in tumor cells dependent on BRAF signaling.

Data

Clinical studies have shown that patients with tumors harboring BRAF V600E mutations exhibit improved outcomes when treated with Uplarafenib compared to standard therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Uplarafenib is usually presented as a white to off-white solid.
  • Solubility: It has moderate solubility in organic solvents and low solubility in water, which influences formulation strategies for drug delivery.

Chemical Properties

  • Stability: Uplarafenib is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: Understanding the pKa values is crucial for predicting solubility and permeability characteristics relevant to pharmacokinetics.

Relevant analyses include stability studies under various environmental conditions and solubility profiles in different solvents.

Applications

Scientific Uses

Uplarafenib is primarily investigated for its use in treating cancers associated with BRAF mutations, such as:

  1. Melanoma: Clinical trials have demonstrated efficacy in patients with advanced melanoma.
  2. Thyroid Cancer: Research is ongoing into its effectiveness against thyroid cancers with similar genetic alterations.
  3. Other Malignancies: Potential applications are being explored in other tumor types harboring BRAF mutations.
Introduction to Regorafenib as a Multikinase Inhibitor

Historical Development and Pharmacological Classification

Regorafenib emerged from systematic medicinal chemistry efforts to optimize the molecular scaffold of its predecessor, sorafenib (BAY 43-9006). Researchers at Bayer Schering Pharma identified sorafenib as the fourteenth compound in a series of Raf kinase inhibitors during the 1990s. Regorafenib (originally designated BAY 73-4506) was developed as the fifteenth compound in this series through strategic fluorination of sorafenib’s central phenyl ring. This structural modification, involving the addition of a fluorine atom, significantly enhanced regorafenib’s biochemical and pharmacological profile compared to the parent compound [2] [7].

Structurally, both compounds belong to the diphenylurea chemical class and function as Type II kinase inhibitors. This classification denotes their mechanism of binding to the inactive "DFG-out" conformation of kinase domains, where they occupy the hydrophobic ATP-binding pocket and adjacent allosteric sites. Regorafenib’s fluorinated structure confers distinct advantages: enhanced binding affinity to multiple kinase targets, improved metabolic stability, and broader spectrum inhibitory activity against key oncogenic drivers compared to sorafenib [3] [8]. Pharmacologically, regorafenib is categorized as a multi-targeted receptor tyrosine kinase inhibitor with potent activity against angiogenic, stromal, and oncogenic kinases. Its development pathway transitioned from preclinical validation through phase I-III clinical trials, culminating in regulatory approvals starting in 2012 for metastatic colorectal cancer, followed by expanded indications for gastrointestinal stromal tumors (2013) and hepatocellular carcinoma (2017) [7] [10].

Key Molecular Targets and Pathway Modulation

Regorafenib exhibits a broad kinase inhibition profile encompassing over 15 distinct targets involved in tumor proliferation, angiogenesis, and microenvironment modulation. Biochemical assays demonstrate its potency against these kinases at nanomolar concentrations, as detailed below:

Table 1: Key Kinase Targets of Regorafenib and Corresponding Inhibitory Activity

Kinase CategorySpecific TargetsIC₅₀ (nM)Biological Function
Angiogenic Receptor Tyrosine KinasesVascular Endothelial Growth Factor Receptor 1 (Vascular Endothelial Growth Factor Receptor 1)13Vascular permeability and angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (Vascular Endothelial Growth Factor Receptor 2)4.2Endothelial cell proliferation and migration
Vascular Endothelial Growth Factor Receptor 3 (Vascular Endothelial Growth Factor Receptor 3)46Lymphangiogenesis
Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2)311Vessel maturation and stability
Oncogenic Receptor Tyrosine KinasesProto-oncogene tyrosine-protein kinase receptor Ret (Proto-oncogene tyrosine-protein kinase receptor Ret)1.5Cell differentiation and survival
Mast/stem cell growth factor receptor Kit (Mast/stem cell growth factor receptor Kit)7Stem cell maintenance and proliferation
Stromal Receptor Tyrosine KinasesPlatelet-derived growth factor receptor beta (Platelet-derived growth factor receptor beta)22Pericyte recruitment and vessel stabilization
Fibroblast growth factor receptor 1 (Fibroblast growth factor receptor 1)202Fibroblast proliferation and tissue repair
Intracellular Signaling KinasesRapidly Accelerated Fibrosarcoma (Rapidly Accelerated Fibrosarcoma)2.5Mitogen-activated protein kinase pathway activation
Serine/threonine-protein kinase B-raf (Serine/threonine-protein kinase B-raf)28Cell growth and differentiation
Serine/threonine-protein kinase B-raf V600E mutant (Serine/threonine-protein kinase B-raf V600E mutant)19Hyperactive mitogen-activated protein kinase signaling in tumors

Source: Biochemical assay data adapted from preclinical studies [2] [10]

Regorafenib exerts its anti-tumor effects through coordinated modulation of three principal pathways:

  • Angiogenesis Suppression: By potently inhibiting Vascular Endothelial Growth Factor Receptor 1, Vascular Endothelial Growth Factor Receptor 2, Vascular Endothelial Growth Factor Receptor 3, and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2, regorafenib disrupts vascular endothelial growth factor signaling critical for tumor neovascularization. The dual blockade of Vascular Endothelial Growth Factor Receptor and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 is particularly significant, as it simultaneously targets vessel sprouting (via Vascular Endothelial Growth Factor Receptor) and vessel destabilization (via Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 antagonism by angiopoietin-2). This dual inhibition creates complementary anti-angiogenic effects superior to Vascular Endothelial Growth Factor Receptor inhibition alone [3] [8].
  • Oncogenic Pathway Interruption: Regorafenib directly targets tumor cell proliferation by inhibiting key oncogenic drivers including Proto-oncogene tyrosine-protein kinase receptor Ret, Mast/stem cell growth factor receptor Kit, and mutant Serine/threonine-protein kinase B-raf V600E. Crucially, it inhibits both Rapidly Accelerated Fibrosarcoma and Serine/threonine-protein kinase B-raf isoforms, thereby suppressing the mitogen-activated protein kinase pathway at multiple nodes. This broad-spectrum kinase inhibitory property enables efficacy across tumor types regardless of Ras or Serine/threonine-protein kinase B-raf mutation status, a significant advantage over single-target inhibitors [2] [8].
  • Tumor Microenvironment Remodeling: Through inhibition of Platelet-derived growth factor receptor beta, Fibroblast growth factor receptor 1, and colony-stimulating factor 1 receptor, regorafenib modulates stromal interactions and immune components within the tumor microenvironment. Platelet-derived growth factor receptor beta blockade impairs pericyte coverage of tumor vasculature, while Fibroblast growth factor receptor 1 inhibition targets fibroblast-mediated tumor progression. Notably, colony-stimulating factor 1 receptor inhibition shifts tumor-associated macrophages from immunosuppressive M2 phenotypes toward antitumor M1 phenotypes, enhancing immunomodulatory effects [3] [8].

Properties

Product Name

Uplarafenib

IUPAC Name

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide

Molecular Formula

C22H21F3N4O4S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3

InChI Key

HAYBWDINAFTFCJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.